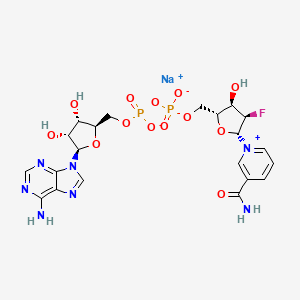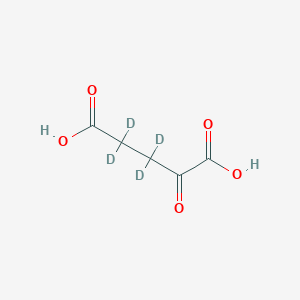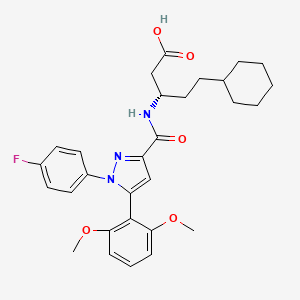
4-O-Methyldopa-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Methyldopa-d3 is a deuterium-labeled analogue of 4-O-Methyldopa, which is an impurity of Dopa. This compound is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes . The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of this compound enhances its stability and allows for detailed metabolic and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Methyldopa-d3 involves the incorporation of deuterium into the 4-O-Methyldopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the methylation of L-DOPA (Levodopa) using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in a deuterated solvent like deuterated dimethyl sulfoxide (DMSO-d6) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-Methyldopa-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or other alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-O-Methyldopa-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope tracer in reaction mechanism studies and kinetic analyses.
Biology: Employed in metabolic studies to trace the pathways and fate of 4-O-Methyldopa in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs containing 4-O-Methyldopa.
Industry: Applied in the development and validation of analytical methods for drug quantitation and quality control
Wirkmechanismus
The mechanism of action of 4-O-Methyldopa-d3 is primarily related to its role as a stable isotope tracer. When incorporated into biological systems, it allows researchers to track the metabolic pathways and interactions of 4-O-Methyldopa without altering the compound’s inherent properties. The deuterium atoms in this compound provide a distinct mass difference that can be detected using mass spectrometry, enabling precise quantitation and analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-O-Methyldopa: The non-deuterated analogue of 4-O-Methyldopa-d3, used in similar applications but without the enhanced stability provided by deuterium.
Levodopa (L-DOPA): A precursor to dopamine, widely used in the treatment of Parkinson’s disease.
3-O-Methyldopa: Another metabolite of L-DOPA, used in metabolic studies and pharmacokinetic analyses
Uniqueness
This compound is unique due to the incorporation of deuterium, which enhances its stability and allows for more accurate tracing and quantitation in scientific studies. This makes it particularly valuable in research applications where precise measurement and analysis are critical .
Eigenschaften
Molekularformel |
C10H13NO4 |
|---|---|
Molekulargewicht |
214.23 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3 |
InChI-Schlüssel |
QRXPIKKZQGWJMW-LNEZGBMJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)

